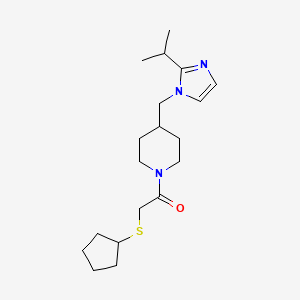

2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3OS/c1-15(2)19-20-9-12-22(19)13-16-7-10-21(11-8-16)18(23)14-24-17-5-3-4-6-17/h9,12,15-17H,3-8,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFORXHRBTTYCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CSC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Starting with a suitable piperidine derivative, the compound undergoes substitution reactions to introduce the imidazolylmethyl group. This is followed by thioether formation, where the cyclopentyl group is added to the sulfur atom.

Industrial Production Methods

While laboratory synthesis might involve various purification techniques like chromatography, industrial production scales up these processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Typically, reactions are conducted in large reactors, and continuous flow processes are preferred to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:

Oxidation: : Where the thioether group can be oxidized to sulfoxides or sulfones.

Reduction: : Particularly of the imidazole ring under certain conditions.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, depending on the conditions and the substituents involved.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.

Substitution: : This depends significantly on the leaving groups and the nucleophiles or electrophiles in play, with bases or acids often used to facilitate these reactions.

Major Products Formed

Scientific Research Applications

Pharmacological Potential

The compound's design suggests it may interact with specific biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structures have shown promising activity in inhibiting cytochrome P450 enzymes, which are crucial in drug metabolism. For instance, related imidazole derivatives have demonstrated inhibitory effects on CYP24A1 hydroxylase, suggesting that 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone could serve as a lead compound for developing new therapeutics targeting metabolic pathways .

Antimicrobial Activity

Research has indicated that thioether compounds possess antimicrobial properties. The inclusion of the imidazole ring may enhance this activity, making the compound a candidate for further investigation as an antimicrobial agent. Studies on similar compounds have shown effectiveness against various bacterial strains, which could be extrapolated to this compound pending empirical validation.

Neuropharmacological Effects

Given the piperidine component, there is potential for neuropharmacological applications. Compounds with piperidine structures are often explored for their effects on neurotransmitter systems, particularly in developing treatments for neurological disorders.

Several studies have highlighted the therapeutic potential of compounds structurally related to this compound:

Case Study 1: CYP24A1 Inhibition

A series of imidazole derivatives were synthesized and evaluated for their inhibitory activity against CYP24A1. The findings indicated that certain structural modifications enhanced potency, suggesting that similar strategies could be applied to optimize the efficacy of this compound .

Case Study 2: Antimicrobial Screening

In a screening study involving thioether compounds, several derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This underscores the need for further exploration of the antimicrobial potential of this compound .

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is complex. It often involves binding to specific receptors or enzymes, influencing their activity. This could involve pathways such as enzyme inhibition or receptor modulation, impacting biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

2-(Cyclopentylthio)-1-(4-(imidazol-1-yl)methyl)piperidine

1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

2-(Cyclopentylthio)-1-piperidinyl-ethanone

Unique Features

Compared to similar compounds, 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone stands out due to the specific arrangement of its functional groups, which can significantly alter its chemical reactivity and biological activity. This uniqueness is what often makes it a focus of scientific research, as slight changes in molecular structure can lead to substantial differences in behavior and application.

Hope this gives you a thorough understanding of this compound

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 284.43 g/mol. The structural composition includes a cyclopentylthio group and an imidazole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.43 g/mol |

| CAS Number | 100720-89-6 |

| LogP | 1.3858 |

| PSA | 49.69 Ų |

Research indicates that this compound may act as an inhibitor of various cytochrome P450 enzymes, particularly CYP24A1, which is involved in vitamin D metabolism. Inhibitors of CYP24A1 have therapeutic potential in treating conditions such as cancer and osteoporosis by modulating calcium homeostasis and cellular proliferation.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against CYP24A1. For instance, a related study reported IC50 values ranging from 0.3 to 72 µM for various imidazole derivatives, with some derivatives showing enhanced activity compared to standard inhibitors like ketoconazole (IC50 = 0.52 µM) .

Case Study 1: Cancer Treatment

A study published in Cancer Research evaluated the effects of imidazole derivatives on cancer cell lines. The results indicated that compounds similar to 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone inhibited cell growth in a dose-dependent manner, suggesting potential as anti-cancer agents.

Case Study 2: Osteoporosis Management

Another investigation focused on the role of CYP24A1 inhibitors in osteoporosis management. The study highlighted that inhibiting CYP24A1 could lead to increased levels of calcitriol, thereby enhancing bone density and reducing fracture risk .

Toxicity and Safety

Preliminary toxicity assessments indicate that the compound exhibits low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development . Additionally, Ames tests have shown it to be non-carcinogenic.

Drug Interaction Potential

The compound's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that could affect the metabolism of co-administered medications. Understanding these interactions is crucial for clinical applications.

Q & A

Q. How can researchers optimize the synthetic yield and purity of 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone?

Methodological Answer: Optimization requires multi-step reaction tuning:

- Step 1: Cyclopentylthio group introduction via nucleophilic substitution, using bases like K₂CO₃ in anhydrous DMF at 60–80°C for 8–12 hours .

- Step 2: Piperidine-imidazole coupling via reductive amination, employing NaBH₃CN in methanol under inert atmosphere .

- Critical Parameters:

- Temperature control (±2°C) to minimize side reactions.

- Solvent selection (e.g., THF for imidazole ring cyclization) .

- Catalysts: Pd/C for hydrogenation steps to reduce nitro intermediates .

- Validation: Monitor intermediates via TLC (silica gel GF254, hexane:EtOAc 3:1) and confirm final purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer: A tiered analytical approach is recommended:

- Purity Assessment:

- TLC for rapid screening (Rf values compared to standards) .

- HPLC-DAD for quantification (λ = 254 nm) .

- Structural Confirmation:

- ¹H/¹³C NMR: Key signals include cyclopentylthio protons (δ 1.5–2.1 ppm, multiplet) and imidazole C-H (δ 7.2–7.5 ppm) .

- High-Resolution MS (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z 432.2154 for C₂₂H₃₄N₃OS₂) .

- Advanced Techniques:

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidinyl region .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Thermal Stability: Incubate at 25°C, 40°C, and 60°C for 4 weeks; analyze degradation via HPLC .

- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor oxidation byproducts (e.g., sulfoxide formation) .

- Storage Recommendations:

- Lyophilized form at -20°C in amber vials under argon to prevent hydrolysis and oxidation .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological targets?

Methodological Answer:

- Target Identification:

- Radioligand Binding Assays: Screen against receptor panels (e.g., GPCRs, ion channels) using ³H-labeled analogs .

- Molecular Dynamics (MD) Simulations: Model interactions with NMDA receptors (e.g., docking to GluN2B subunits) .

- Pathway Analysis:

- Western Blotting: Quantify phosphorylation of CREB or ERK1/2 in neuronal cell lines .

- Calcium Imaging: Measure intracellular Ca²⁺ flux in primary astrocytes .

Q. How can conflicting data on the compound’s bioactivity be resolved?

Methodological Answer:

- Data Triangulation:

- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum-free media) .

- Orthogonal Assays: Compare IC₅₀ values from enzymatic assays (e.g., acetylcholinesterase inhibition) vs. cell-based viability tests .

- Meta-Analysis:

- PubChem Bioactivity Data: Cross-reference with structurally similar compounds (e.g., ZDBPIHRTOCVNJS-UHFFFAOYSA-N) to identify trends .

Q. What methodologies evaluate the compound’s environmental impact and biodegradation?

Methodological Answer:

- Environmental Fate Studies:

- OECD 307 Guideline: Aerobic soil metabolism studies over 120 days; measure residual levels via LC-MS/MS .

- Hydrolysis Kinetics: Assess pH-dependent degradation (pH 5–9) at 25°C; identify metabolites like cyclopentanol .

- Ecotoxicology:

- Daphnia magna Acute Toxicity: 48-hour EC₅₀ determination using OECD 202 protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.